molecular formula C14H17N3O3S B6637438 2-[Ethyl-[[2-(3-nitrophenyl)-1,3-thiazol-4-yl]methyl]amino]ethanol

2-[Ethyl-[[2-(3-nitrophenyl)-1,3-thiazol-4-yl]methyl]amino]ethanol

Cat. No. B6637438
M. Wt: 307.37 g/mol
InChI Key: VBXQYRYAQBHKJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[Ethyl-[[2-(3-nitrophenyl)-1,3-thiazol-4-yl]methyl]amino]ethanol, also known as ETZ, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. ETZ is a thiazole derivative that has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective properties.

Mechanism of Action

The exact mechanism of action of 2-[Ethyl-[[2-(3-nitrophenyl)-1,3-thiazol-4-yl]methyl]amino]ethanol is not fully understood, but it is thought to involve the inhibition of pro-inflammatory cytokines and oxidative stress. 2-[Ethyl-[[2-(3-nitrophenyl)-1,3-thiazol-4-yl]methyl]amino]ethanol has been shown to inhibit the expression of TNF-α and IL-6 in a mouse model of acute lung injury, which are key mediators of inflammation. 2-[Ethyl-[[2-(3-nitrophenyl)-1,3-thiazol-4-yl]methyl]amino]ethanol has also been shown to reduce oxidative stress in a rat model of liver injury induced by carbon tetrachloride, which is thought to contribute to its antioxidant properties.
Biochemical and Physiological Effects:
2-[Ethyl-[[2-(3-nitrophenyl)-1,3-thiazol-4-yl]methyl]amino]ethanol has been shown to have a variety of biochemical and physiological effects in various disease models. In a rat model of cerebral ischemia-reperfusion injury, 2-[Ethyl-[[2-(3-nitrophenyl)-1,3-thiazol-4-yl]methyl]amino]ethanol was found to reduce the levels of malondialdehyde, a marker of oxidative stress, and increase the levels of superoxide dismutase, an antioxidant enzyme. 2-[Ethyl-[[2-(3-nitrophenyl)-1,3-thiazol-4-yl]methyl]amino]ethanol has also been shown to reduce the levels of alanine transaminase and aspartate transaminase, markers of liver injury, in a rat model of liver injury induced by carbon tetrachloride.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[Ethyl-[[2-(3-nitrophenyl)-1,3-thiazol-4-yl]methyl]amino]ethanol in lab experiments is its potential as a therapeutic agent for various diseases. 2-[Ethyl-[[2-(3-nitrophenyl)-1,3-thiazol-4-yl]methyl]amino]ethanol has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective properties in various disease models, making it a promising candidate for further research. However, one limitation of using 2-[Ethyl-[[2-(3-nitrophenyl)-1,3-thiazol-4-yl]methyl]amino]ethanol in lab experiments is its potential toxicity. Further studies are needed to determine the safety and toxicity of 2-[Ethyl-[[2-(3-nitrophenyl)-1,3-thiazol-4-yl]methyl]amino]ethanol in vivo.

Future Directions

There are several future directions for research on 2-[Ethyl-[[2-(3-nitrophenyl)-1,3-thiazol-4-yl]methyl]amino]ethanol. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 2-[Ethyl-[[2-(3-nitrophenyl)-1,3-thiazol-4-yl]methyl]amino]ethanol has been shown to have neuroprotective effects in a rat model of cerebral ischemia-reperfusion injury, and further studies are needed to determine its potential in other neurodegenerative disease models. Another area of interest is its potential as a therapeutic agent for inflammatory bowel disease, such as Crohn's disease and ulcerative colitis. 2-[Ethyl-[[2-(3-nitrophenyl)-1,3-thiazol-4-yl]methyl]amino]ethanol has been shown to exhibit anti-inflammatory properties in a mouse model of acute lung injury, and further studies are needed to determine its potential in inflammatory bowel disease models. Overall, 2-[Ethyl-[[2-(3-nitrophenyl)-1,3-thiazol-4-yl]methyl]amino]ethanol has shown promise as a therapeutic agent in various disease models, and further research is needed to determine its full potential.

Synthesis Methods

The synthesis of 2-[Ethyl-[[2-(3-nitrophenyl)-1,3-thiazol-4-yl]methyl]amino]ethanol involves the reaction of 2-(3-nitrophenyl)-1,3-thiazol-4-ylmethylamine with ethylene oxide in the presence of a base. The resulting product is then reduced with sodium borohydride to yield 2-[Ethyl-[[2-(3-nitrophenyl)-1,3-thiazol-4-yl]methyl]amino]ethanol.

Scientific Research Applications

2-[Ethyl-[[2-(3-nitrophenyl)-1,3-thiazol-4-yl]methyl]amino]ethanol has been studied for its potential therapeutic effects in various disease models. It has been shown to exhibit anti-inflammatory properties in a mouse model of acute lung injury, reducing the levels of pro-inflammatory cytokines and improving lung function. In a rat model of cerebral ischemia-reperfusion injury, 2-[Ethyl-[[2-(3-nitrophenyl)-1,3-thiazol-4-yl]methyl]amino]ethanol was found to have neuroprotective effects, reducing neuronal damage and improving neurological function. 2-[Ethyl-[[2-(3-nitrophenyl)-1,3-thiazol-4-yl]methyl]amino]ethanol has also been shown to exhibit antioxidant properties in a rat model of liver injury induced by carbon tetrachloride, reducing oxidative stress and improving liver function.

properties

IUPAC Name

2-[ethyl-[[2-(3-nitrophenyl)-1,3-thiazol-4-yl]methyl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c1-2-16(6-7-18)9-12-10-21-14(15-12)11-4-3-5-13(8-11)17(19)20/h3-5,8,10,18H,2,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBXQYRYAQBHKJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)CC1=CSC(=N1)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[Ethyl-[[2-(3-nitrophenyl)-1,3-thiazol-4-yl]methyl]amino]ethanol

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